Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694445
InChI: InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16694445

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate -

Specification

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
IUPAC Name ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Standard InChI Key DBMRLVSBIWMDOK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate (C₁₂H₁₀BrNO₂S) consists of a thiazole core substituted at position 2 with a 4-bromophenyl group and at position 5 with an ethyl carboxylate moiety. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₂S
Molecular Weight312.19 g/mol
CAS Registry NumberNot formally assigned
IUPAC NameEthyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the ester group provides sites for further functionalization .

Spectral Characterization

Although spectral data for this specific compound are unavailable, analogs such as ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (CAS 834885-05-1) exhibit:

  • ¹H NMR: Signals at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), and 7.45–7.70 (m, 4H, Ar-H) .

  • ¹³C NMR: Peaks corresponding to the thiazole carbons (δ 160–170 ppm) and the ester carbonyl (δ 165 ppm) .

Synthesis and Reaction Pathways

General Synthesis Strategies

The compound is synthesized via the Hantzsch thiazole synthesis, a widely used method for thiazole derivatives. A representative protocol involves:

  • Reagents:

    • 4-Bromophenyl thiourea (20 mmol)

    • Ethyl 2-chloro-3-oxobutanoate (20 mmol)

    • Ethanol (40 mL)

  • Procedure:

    • Reflux the mixture under nitrogen for 5 hours.

    • Quench with ice-water and extract with dichloromethane.

    • Purify via silica gel chromatography (hexane/ethyl acetate) .

Yield: ~70–75% (based on analogous reactions) .

Key Reaction Conditions

  • Solvent: Ethanol (polar, protic) facilitates nucleophilic substitution at the α-carbon of the ketoester .

  • Temperature: Reflux (~78°C) ensures sufficient energy for cyclocondensation.

  • Atmosphere: Inert nitrogen prevents oxidation of intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in ethanol, dichloromethane, and DMSO; insoluble in water.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .

Thermal Properties

  • Melting Point: Estimated at 120–125°C (extrapolated from ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate, mp 138–140°C) .

  • Decomposition: Occurs above 250°C, releasing brominated byproducts .

Applications in Research

Pharmaceutical Intermediates

Thiazole derivatives are explored for antimicrobial and anticancer activities. For example:

  • Antimicrobial Activity: Ethyl 4-methyl-2-(4-bromophenyl)thiazole-5-carboxylate (CAS 61291-89-2) showed MIC values of 8 µg/mL against Staphylococcus aureus .

  • Kinase Inhibition: Analogous compounds inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values < 1 µM .

Materials Science

Brominated thiazoles serve as precursors for luminescent materials. The heavy atom effect of bromine enhances spin-orbit coupling, enabling applications in organic light-emitting diodes (OLEDs) .

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